molecular formula C9H9NO3 B14647153 (3-formylphenyl) N-methylcarbamate CAS No. 54335-82-9

(3-formylphenyl) N-methylcarbamate

Cat. No.: B14647153
CAS No.: 54335-82-9
M. Wt: 179.17 g/mol
InChI Key: OAJCIVFVLYNXOT-UHFFFAOYSA-N
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Description

(3-formylphenyl) N-methylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a formyl group attached to the phenyl ring and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-formylphenyl) N-methylcarbamate typically involves the reaction of 3-formylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-formylphenol+methyl isocyanate(3-formylphenyl) N-methylcarbamate\text{3-formylphenol} + \text{methyl isocyanate} \rightarrow \text{this compound} 3-formylphenol+methyl isocyanate→(3-formylphenyl) N-methylcarbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (3-formylphenyl) N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed:

    Oxidation: Formation of (3-carboxyphenyl) N-methylcarbamate.

    Reduction: Formation of (3-hydroxyphenyl) N-methylcarbamate.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Chemistry: (3-formylphenyl) N-methylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving carbamate compounds.

Industry: In the industrial sector, this compound can be used in the production of pesticides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of (3-formylphenyl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors.

Comparison with Similar Compounds

  • (3-formylphenyl) N-ethylcarbamate
  • (3-formylphenyl) N-propylcarbamate
  • (3-formylphenyl) N-butylcarbamate

Comparison: (3-formylphenyl) N-methylcarbamate is unique due to its specific substitution pattern and the presence of the formyl group. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. The methyl group in the carbamate moiety also influences its chemical properties and interactions with molecular targets.

Properties

CAS No.

54335-82-9

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

(3-formylphenyl) N-methylcarbamate

InChI

InChI=1S/C9H9NO3/c1-10-9(12)13-8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12)

InChI Key

OAJCIVFVLYNXOT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)C=O

Origin of Product

United States

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